

# GSK3368715 Hydrochloride: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK3368715 hydrochloride

Cat. No.: B10823057 Get Quote

For Researchers, Scientists, and Drug Development Professionals

### Introduction

GSK3368715 hydrochloride, also known as EPZ019997, is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a critical role in cellular processes by methylating arginine residues on histone and non-histone proteins.[1][3] Dysregulation of Type I PRMT activity, particularly PRMT1, which is responsible for the majority of cellular arginine methylation, has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1] [3][4] GSK3368715 is a first-in-class inhibitor that is S-adenosyl-L-methionine (SAM) uncompetitive, meaning it binds to the enzyme-substrate complex.[1] This technical guide provides a comprehensive overview of the discovery and development of GSK3368715, including its mechanism of action, preclinical efficacy, and clinical trial findings.

## Data Presentation Biochemical Inhibitory Activity

GSK3368715 has demonstrated potent inhibition of several Type I PRMTs. The following table summarizes its in vitro inhibitory activity.



| Target PRMT   | IC50 (nM) | Ki app (nM) |
|---------------|-----------|-------------|
| PRMT1         | 3.1       | 1.5         |
| PRMT3         | 48        | N/A         |
| PRMT4 (CARM1) | 1148      | N/A         |
| PRMT6         | 5.7       | N/A         |
| PRMT8         | 1.7       | 81          |

Data sourced from multiple references.[1][5][6]

## In Vitro Anti-proliferative Activity

GSK3368715 has shown significant anti-proliferative effects across a wide range of cancer cell lines.

| Cell Line | Cancer Type                              | gIC50 (nM)                                   | Effect     |
|-----------|------------------------------------------|----------------------------------------------|------------|
| Toledo    | Diffuse Large B-cell<br>Lymphoma (DLBCL) | 59                                           | Cytotoxic  |
| Various   | 12 Tumor Types (249 cell lines)          | Majority showed<br>≥50% growth<br>inhibition | Cytostatic |

Data sourced from multiple references.[2][6]

## In Vivo Efficacy in Xenograft Models

The anti-tumor activity of GSK3368715 has been evaluated in various mouse xenograft models.



| Cancer Model                     | Dosing (mg/kg,<br>oral) | Tumor Growth Inhibition (TGI) | Observations                                                  |
|----------------------------------|-------------------------|-------------------------------|---------------------------------------------------------------|
| Toledo (DLBCL)                   | >75                     | Tumor Regression              | Dose-dependent inhibition leading to tumor regression.        |
| BxPC3 (Pancreatic)               | 150                     | 78%                           | Significant reduction in tumor growth.                        |
| BxPC3 (Pancreatic)               | 300                     | 97%                           | Near-complete inhibition of tumor growth.                     |
| Clear Cell Renal<br>Carcinoma    | 150                     | 98%                           | Potent anti-tumor effect.                                     |
| Triple-Negative Breast<br>Cancer | 150                     | 85%                           | Significant tumor growth inhibition.                          |
| Pancreatic Adenocarcinoma (PDX)  | 300                     | >90% in a subset of animals   | Robust anti-tumor<br>activity in a patient-<br>derived model. |

Data sourced from multiple references.[2]

## Phase 1 Clinical Trial (NCT03666988) Overview

A Phase 1, first-in-human study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[7][8]



| Parameter                       | Finding                                                                                                                                                                                        |
|---------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Dose Escalation                 | 50 mg, 100 mg, and 200 mg once daily.[7]                                                                                                                                                       |
| Dose-Limiting Toxicities (DLTs) | Reported in 3 out of 12 patients (25%) at the 200 mg dose.[7]                                                                                                                                  |
| Adverse Events                  | A higher-than-expected incidence of thromboembolic events (TEEs) was observed. 9 out of 31 patients (29%) experienced 12 TEEs, including 8 grade 3 events and 1 grade 5 pulmonary embolism.[7] |
| Clinical Efficacy               | The best response achieved was stable disease in 9 out of 31 patients (29%).[7]                                                                                                                |
| Pharmacokinetics                | Maximum plasma concentration was reached within 1 hour post-dosing.[7]                                                                                                                         |
| Target Engagement               | Observed in the blood, but was modest and variable in tumor biopsies at the 100 mg dose. [7]                                                                                                   |
| Study Outcome                   | The study was terminated early due to the risk/benefit analysis based on the incidence of TEEs, limited target engagement at lower doses, and lack of observed clinical efficacy.[7]           |

## Signaling Pathways PRMT1 Signaling and Inhibition by GSK3368715

Protein Arginine Methyltransferase 1 (PRMT1) plays a crucial role in regulating various cellular processes, including signal transduction and gene expression, through the methylation of histone and non-histone proteins. Its dysregulation is implicated in cancer. GSK3368715 acts as a potent inhibitor of PRMT1, thereby modulating these pathways.





Click to download full resolution via product page

Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.

## Impact of GSK3368715 on EGFR and Wnt Signaling

GSK3368715-mediated inhibition of PRMT1 has been shown to affect critical cancer-related signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt pathways.[1][2]





Click to download full resolution via product page

Caption: GSK3368715's impact on EGFR and Wnt signaling pathways.

## **Experimental Protocols**In Vitro IC50 Determination for PRMTs

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of GSK3368715 against Type I PRMT enzymes.[1]

- · Reaction Mixture Preparation:
  - Prepare a reaction buffer suitable for PRMT activity.



In a microplate, combine the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
 [1]

#### Inhibitor Addition:

 Add varying concentrations of GSK3368715 to the wells. Include a control with no inhibitor (DMSO vehicle).

#### Incubation:

 Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the methylation reaction to proceed.

#### • Reaction Termination:

Stop the reaction by adding a suitable stop solution.

#### Detection:

- Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.
- Measure the incorporation of the radiolabeled methyl group using a scintillation counter.

#### Data Analysis:

- Calculate the percentage of inhibition for each concentration of GSK3368715 relative to the control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of GSK3368715 in a mouse xenograft model.[2]



#### · Cell Culture:

Culture the desired cancer cell line (e.g., Toledo for DLBCL, BxPC3 for pancreatic cancer)
 under standard sterile conditions.

#### Animal Model:

Use immunodeficient mice (e.g., NOD-SCID or nude mice).

#### • Tumor Implantation:

- Harvest cancer cells during their exponential growth phase.
- Inject a suspension of cells (e.g., 5-10 million cells in a mixture of PBS and Matrigel)
   subcutaneously into the flank of each mouse.

#### Tumor Growth and Randomization:

- Monitor tumor growth regularly.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

#### • Drug Administration:

- Prepare GSK3368715 in a suitable vehicle for oral administration (gavage).
- Administer the specified dose of GSK3368715 or vehicle to the respective groups daily.

#### Monitoring and Endpoint:

- Measure tumor volume and mouse body weight 2-3 times per week.
- The study endpoint is reached when tumors in the control group reach a specified size or after a defined treatment period.

#### • Data Analysis:



- Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
- Perform statistical analysis to determine the significance of the observed anti-tumor effects.

## **GSK3368715** Discovery and Development Workflow

The following diagram illustrates the key stages in the discovery and development of GSK3368715.



Click to download full resolution via product page

Caption: High-level workflow of GSK3368715 discovery and development.

## Conclusion

**GSK3368715** hydrochloride is a potent and selective inhibitor of Type I PRMTs that demonstrated significant anti-tumor activity in preclinical models.[9] Its development program, however, was halted during Phase 1 clinical trials due to an unfavorable risk/benefit profile, primarily driven by a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at tolerable doses.[7] Despite the termination of its clinical development, the research on GSK3368715 has provided valuable insights into the therapeutic potential and challenges of targeting Type I PRMTs in oncology. The detailed preclinical data and the lessons learned from its clinical evaluation serve as a critical resource for the ongoing development of novel PRMT inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. benchchem.com [benchchem.com]
- 2. PRMT1 regulates EGFR and Wnt signaling pathways and is a promising target for combinatorial treatment of breast cancer | bioRxiv [biorxiv.org]
- 3. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK3368715 Hydrochloride: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10823057#gsk3368715-hydrochloride-discovery-and-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com